![molecular formula C4H4N6S B14356022 7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine CAS No. 91114-04-4](/img/structure/B14356022.png)
7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine typically involves the condensation of appropriate hydrazine derivatives with thiadiazolo-pyrimidine precursors. One common method includes the reaction of 5-amino-1,2,3-thiadiazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazinyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazinyl derivatives.
Substitution: Formation of substituted thiadiazolo-pyrimidine derivatives.
Aplicaciones Científicas De Investigación
7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antiviral, and antimicrobial activities. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease progression.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Known for its use in the design of liquid crystals and electronic materials.
1,2,3-Thiadiazolo[5,4-d]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.
Uniqueness
7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for various chemical modifications, making the compound versatile for different applications.
Propiedades
Número CAS |
91114-04-4 |
|---|---|
Fórmula molecular |
C4H4N6S |
Peso molecular |
168.18 g/mol |
Nombre IUPAC |
thiadiazolo[5,4-d]pyrimidin-7-ylhydrazine |
InChI |
InChI=1S/C4H4N6S/c5-8-3-2-4(7-1-6-3)11-10-9-2/h1H,5H2,(H,6,7,8) |
Clave InChI |
RKEQYNOWNJHNGO-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)SN=N2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)
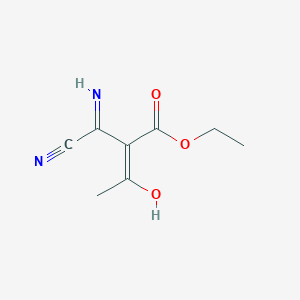
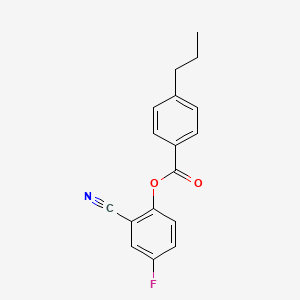


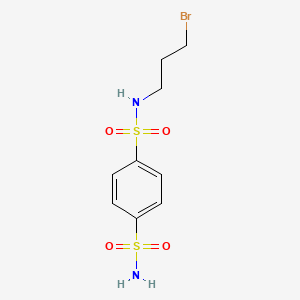
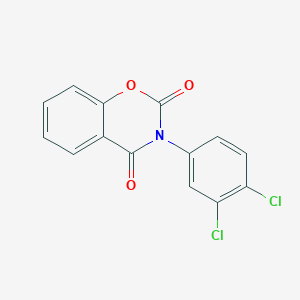
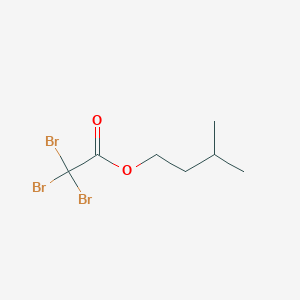
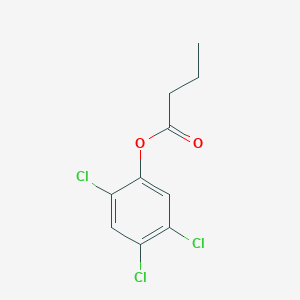
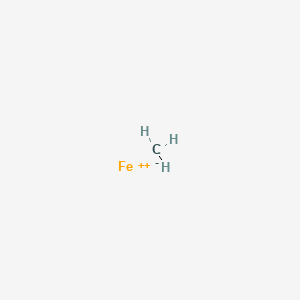

![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
